molecular formula C12H15ClN2S B13479718 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride

Cat. No.: B13479718
M. Wt: 254.78 g/mol
InChI Key: WDOMYHRXCDDOOA-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride
  • 4-(4-Ethylphenyl)-5-ethyl-1,3-thiazol-2-amine hydrochloride
  • 4-(4-Ethylphenyl)-5-methyl-1,3-oxazol-2-amine hydrochloride

Uniqueness

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the ethyl group at the 4-position of the phenyl ring can influence the compound’s lipophilicity and binding affinity to biological targets.

Properties

Molecular Formula

C12H15ClN2S

Molecular Weight

254.78 g/mol

IUPAC Name

4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C12H14N2S.ClH/c1-3-9-4-6-10(7-5-9)11-8(2)15-12(13)14-11;/h4-7H,3H2,1-2H3,(H2,13,14);1H

InChI Key

WDOMYHRXCDDOOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)N)C.Cl

Origin of Product

United States

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